molecular formula C17H20N4O5S B10896854 methyl 2-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

methyl 2-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B10896854
M. Wt: 392.4 g/mol
InChI Key: POIPSPOXZDIOJE-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down It belongs to the class of heterocyclic compounds, specifically containing an imidazole ring fused with a thiophene ring

    Name: Methyl 2-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

    Properties: It’s a white or colorless solid, highly soluble in water and polar solvents.

    Natural Occurrence: The imidazole core appears in various natural products like histidine, purine, histamine, and DNA structures.

Preparation Methods

Synthesizing this compound involves several steps. While I don’t have specific data on this exact compound, I can provide general synthetic routes:

    One-Pot Reaction: Combine appropriate starting materials (e.g., pyrazole, thiophene, and nitro compounds) under suitable conditions.

    Industrial Production: Industrial methods may involve large-scale reactions using optimized conditions.

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions

    Common Reagents: Sodium borohydride, hydrogenation catalysts, and various nucleophiles.

    Major Products: Depends on reaction conditions, but derivatives with modified functional groups.

Scientific Research Applications

    Medicine: Investigate its potential as an antimicrobial, anti-inflammatory, or antitumor agent.

    Chemistry: Explore its reactivity in organic synthesis.

    Industry: Assess its use in materials science or drug development.

Mechanism of Action

    Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.

    Pathways: Investigate signaling pathways influenced by its interactions.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to related compounds.

    Similar Compounds: Explore other imidazole-containing molecules.

Properties

Molecular Formula

C17H20N4O5S

Molecular Weight

392.4 g/mol

IUPAC Name

methyl 2-[(2,5-dimethyl-4-nitropyrazole-3-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C17H20N4O5S/c1-9-13(21(24)25)14(20(2)19-9)15(22)18-16-12(17(23)26-3)10-7-5-4-6-8-11(10)27-16/h4-8H2,1-3H3,(H,18,22)

InChI Key

POIPSPOXZDIOJE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC)C

Origin of Product

United States

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